3,7-Dimethylbenzofuran-6-amine
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Overview
Description
3,7-Dimethylbenzofuran-6-amine is a heterocyclic organic compound featuring a benzofuran ring substituted with two methyl groups at positions 3 and 7, and an amine group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylbenzofuran-6-amine typically involves the construction of the benzofuran core followed by the introduction of the amine group. One common method is the cyclization of 2-hydroxyacetophenone derivatives with appropriate substituents, followed by amination reactions.
Industrial Production Methods: Industrial production may involve multi-step synthesis starting from readily available precursors such as substituted phenols and acetophenones. Catalysts like aluminum chloride (AlCl3) are often used to facilitate cyclization reactions, while amination can be achieved using reagents like ammonia or primary amines under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination with thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylbenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The benzofuran ring can intercalate with DNA or interact with proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 2,7-Dimethylbenzofuran-6-amine
- 5,7-Dimethylbenzofuran-6-amine
- 3,5-Dimethylbenzofuran-6-amine
Comparison: 3,7-Dimethylbenzofuran-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.
Properties
IUPAC Name |
3,7-dimethyl-1-benzofuran-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUHXTZSLSGPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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